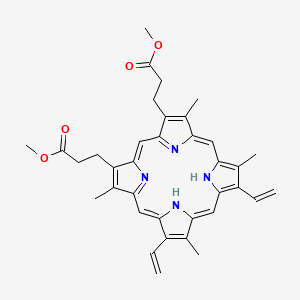
Protoporphyrin IX dimethyl ester
Cat. No. B1216191
Key on ui cas rn:
5522-66-7
M. Wt: 590.7 g/mol
InChI Key: KAULEVLNLNQFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181285B2
Procedure details


In some aspects, a method of synthesizing a metal mesoporphyrin compound comprises forming a protoporphyrin methyl ester from hemin and converting the protoporphyrin methyl ester intermediate to a metal mesoporphyrin compound through metal insertion and hydrogenation. In some embodiments, metal insertion yields a metal protoporphyrin dimethyl ester intermediate. In further embodiments, the metal protoporphyrin dimethyl ester is hydrogenated in dichloromethane over palladium catalyst to form a metal mesoporphyrin dimethyl ester. In embodiments, the metal mesoporphyrin dimethyl ester is heated in dilute ammonium hydroxide to form the metal mesoporphyrin compound. In embodiments, the metal may comprise tin, iron, zinc, chromium, manganese, copper, nickel, magnesium, cobalt, platinum, gold, silver, arsenic, antimony, cadmium, gallium, germanium, palladium, or the like. In some embodiments, tin is the inserted metal. In embodiments, tin is inserted into mesoporphyrin to make stannsoporfin using tin oxide, tin chloride, tin sulfate, tin bromide, tin oxalate, tin pyrophosphate hydrate, tin 2-ethylhexanoate, tin methanesulfonic acid, or tin trifluromethanesulfonate.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:24]2[NH:25][C:4](=[CH:5][C:6]3[NH:10][C:9]([CH:11]=[C:12]4[N:16]=[C:15]([CH:17]=[C:18]5[N:22]=[C:21]([CH:23]=2)[C:20]([CH3:26])=[C:19]5[CH2:27][CH2:28][C:29]([O:31][CH3:32])=[O:30])[C:14]([CH2:33][CH2:34][C:35]([O:37][CH3:38])=[O:36])=[C:13]4[CH3:39])=[C:8]([CH:40]=[CH2:41])[C:7]=3[CH3:42])[C:3]=1[CH:43]=[CH2:44]>ClCCl.[Pd]>[CH3:41][CH2:40][C:8]1[C:9]2[NH:10][C:6](=[CH:5][C:4]3[NH:25][C:24]([CH:23]=[C:21]4[N:22]=[C:18]([CH:17]=[C:15]5[N:16]=[C:12]([CH:11]=2)[C:13]([CH3:39])=[C:14]5[CH2:33][CH2:34][C:35]([O:37][CH3:38])=[O:36])[C:19]([CH2:27][CH2:28][C:29]([O:31][CH3:32])=[O:30])=[C:20]4[CH3:26])=[C:2]([CH3:1])[C:3]=3[CH2:43][CH3:44])[C:7]=1[CH3:42]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C=C)C)C=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
